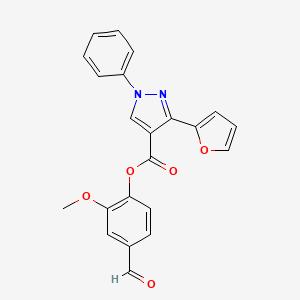

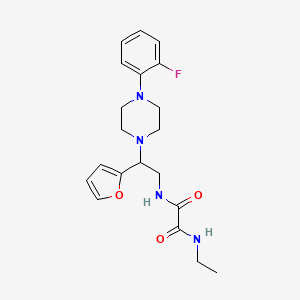

3-(3-Nitrobenzamido)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzofuran-2-carboxamide derivatives involves 8-aminoquinoline directed C–H arylation and transamidation chemistry . Palladium catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency . Directing group cleavage and further diversification of the C3-arylated benzofuran products are then achieved in a single synthetic operation through the utilization of a one-pot, two-step transamidation procedure .Chemical Reactions Analysis

Benzofuran compounds undergo various chemical reactions. For example, they can undergo palladium-catalyzed cross-coupling reactions . They can also be synthesized via a microwave-assisted Perkin rearrangement reaction and a modified Finkelstein halogen-exchange used to facilitate N-alkylation .Scientific Research Applications

Poly(ADP-Ribose) Polymerase Inhibition

3-Aminobenzamide and benzamide, which are structurally related to 3-(3-Nitrobenzamido)benzofuran-2-carboxamide, have been studied for their ability to inhibit the synthesis of poly(adenosine diphosphate-ribose), a biopolymer involved in various cellular processes. These compounds have shown to inhibit poly(ADP-ribose) synthetase activity, but their use is limited due to additional metabolic effects, such as impacts on cell viability, glucose metabolism, and DNA synthesis, at commonly used experimental concentrations (Milam & Cleaver, 1984).

Marine Actinomycete Derived Compounds

Research on marine-associated Streptomyces sp. ZZ502 led to the isolation of new compounds, including benzamides like 2-acetamido-3-hydroxybenzamide and 2-aminobenzamide, which are related to this compound. Although these compounds did not show significant activity against glioma cells or various microbial strains, their structural elucidation contributes to the chemical diversity derived from marine sources and could inspire further research into related compounds (Zhang et al., 2018).

Fluorescent Response of Chemo-Functional Amides

Benzamide derivatives, including those with nitro-substitutions, have been explored for their fluorescent responses upon undergoing local transformations in chemo-reactive pendant groups. Such studies highlight the potential of benzamide compounds, by extension possibly including this compound, in developing fluorescent probes for chemical and biological applications (Nishida et al., 2005).

Corrosion Inhibition

N-Phenyl-benzamide derivatives with nitro substituents have been examined for their ability to inhibit the corrosion of mild steel in acidic environments. These studies provide insight into the potential application of similar nitro-substituted benzamides, like this compound, in corrosion protection technologies (Mishra et al., 2018).

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives .

Properties

IUPAC Name |

3-[(3-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O5/c17-15(20)14-13(11-6-1-2-7-12(11)24-14)18-16(21)9-4-3-5-10(8-9)19(22)23/h1-8H,(H2,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHKZWJLLGDOIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2561207.png)

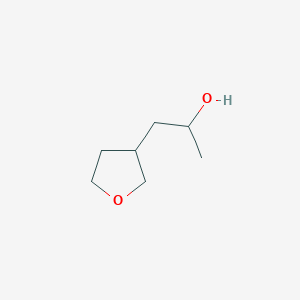

![1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2561209.png)

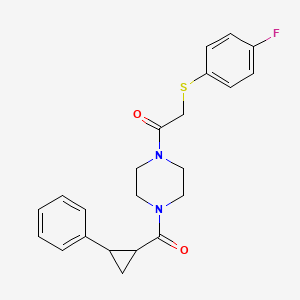

![4-[4-(Azidomethyl)benzoyl]morpholine-2-carboxylic acid](/img/structure/B2561211.png)

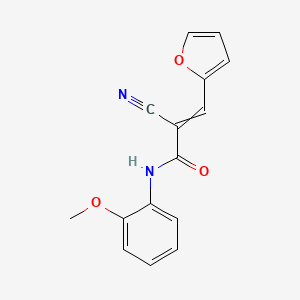

![6-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2561227.png)